![molecular formula C11H15NO4S B2373355 5-[(苯磺酰)氨基]戊酸 CAS No. 133932-29-3](/img/structure/B2373355.png)
5-[(苯磺酰)氨基]戊酸
描述
5-[(Phenylsulfonyl)amino]pentanoic acid is a chemical compound . It is used for pharmaceutical testing . It has been characterized using NMR spectroscopy .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amino acids with benzenesulfonyl chloride in a medium of aqueous base . The compounds are characterized using FTIR, 1H-NMR, 13C-NMR, and elemental analysis .Physical And Chemical Properties Analysis
5-[(Phenylsulfonyl)amino]pentanoic acid is likely to share similar physical and chemical properties with its analogs. For instance, pentanoic acid is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .科学研究应用
氨基酸的合成和拆分:5-[(苯磺酰)氨基]戊酸衍生物已被用于合成氨基酸,如 L-2-氨基-5-芳基戊酸,这对于研究 AM 毒素中组成氨基酸具有重要意义 (Shimohigashi、Lee 和 Izumiya,1976)。
磺胺类抗生素 ELISA 的开发:5-[(苯磺酰)氨基]戊酸衍生物在开发用于检测牛奶样品中磺胺类抗生素的高灵敏度酶联免疫吸附测定 (ELISA) 中不可或缺 (Adrián 等人,2009)。
HIV-蛋白酶测定应用:某些衍生物,如 (2S,3S)-2-氨基-3-羟基-5-(4-硝基苯氧基)戊酸,已被用于合成寡肽,作为序列特异性显色蛋白酶底物,特别是用于检测 HIV-蛋白酶活性 (Badalassi、Nguyen、Crotti 和 Reymond,2002)。
一氧化氮合酶的抑制:与 5-[(苯磺酰)氨基]戊酸相关的化合物,如 S-2-氨基-5-(2-氨基咪唑-1-基)戊酸,已因其抑制一氧化氮合酶的潜力而被探索,一氧化氮合酶是生化研究中一个感兴趣的领域 (Ulhaq 等人,1998)。
肽化学和生物活性:该化合物已用于肽化学中,例如在合成类似物(如 4-氨基-1,2-二硫醇烷-4-羧酸衍生物)中,有助于理解肽的构象和生物活性 (Morera 等人,2002)。
血栓素 A2 合成酶抑制和受体阻断:研究包括研究类似物(E)-5-[[[(3-吡啶基)[3-(三氟甲基)苯基]-亚甲基]氨基]氧基]戊酸,该类似物结合了血栓素 A2 合成酶抑制和前列腺素内过氧化物受体阻断 (Clerck 等人,1989)。
研究血管舒张机制:5-(十五-3(Z)、6(Z)、9(Z)-三烯氧基)戊酸等衍生物已被开发用于研究血管舒张机制,提供了细胞色素 P450 环加氧酶代谢物在生物系统中的作用的见解 (Yang 等人,2005)。
基质金属蛋白酶-2 (MMP-2) 诱导的细胞凋亡:研究包括研究针对 MMP-2 的戊酸衍生物,以诱导慢性髓细胞白血病细胞系的细胞凋亡 (Mukherjee、Adhikari 和 Jha,2017)。
安全和危害
While specific safety data for 5-[(Phenylsulfonyl)amino]pentanoic acid is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
属性
IUPAC Name |
5-(benzenesulfonamido)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-11(14)8-4-5-9-12-17(15,16)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOLNMFWFNINRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Phenylsulfonyl)amino]pentanoic acid | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2373272.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373275.png)
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B2373278.png)
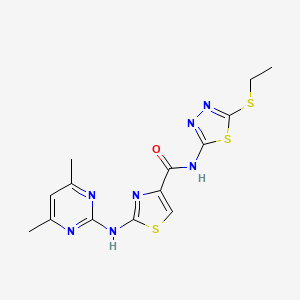
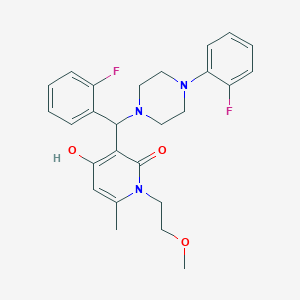
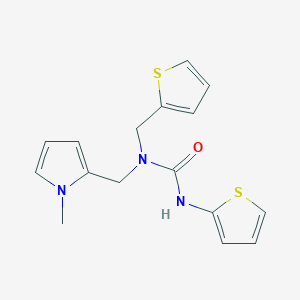
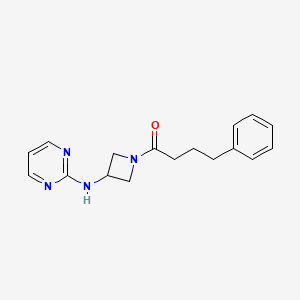
![6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2373285.png)
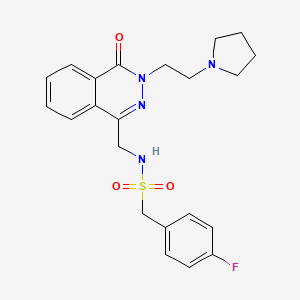
![[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol](/img/structure/B2373288.png)
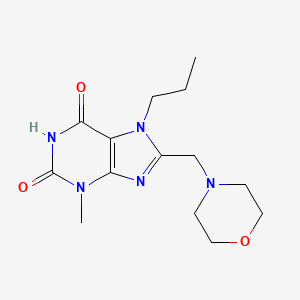
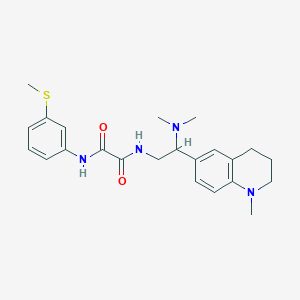
![6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2373294.png)